4-Chloro-6-methoxyquinolin-7-ol
Overview
Description
4-Chloro-6-methoxyquinolin-7-ol is an intermediate used in the synthesis of quinoline derivatives with antineoplastic and antibacterial properties .
Synthesis Analysis
The compound can be synthesized through the reaction of chloroquinoline and methanol . It is used as an important intermediate in organic synthesis and participates in the synthesis of other compounds .Physical And Chemical Properties Analysis
The boiling point of 4-Chloro-6-methoxyquinolin-7-ol is 353℃ and its density is 1.386 . It is stored in an inert atmosphere at 2-8C .Scientific Research Applications
4-Chloro-6-methoxyquinolin-7-ol is a chemical compound with the molecular formula C10H8ClNO2 . It is used as an intermediate in the synthesis of quinoline derivatives .
- Application Summary : This compound is used as an intermediate in the synthesis of quinoline derivatives. Quinoline derivatives have been found to have antineoplastic (anti-cancer) and antibacterial properties .
The specific applications, methods of application, and outcomes can vary greatly depending on the exact reactions and processes it is used in. The end goal is typically to produce quinoline derivatives with antineoplastic and antibacterial properties .
Safety And Hazards
The compound is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, and specific target organ toxicity (single exposure, respiratory tract irritation) . In case of exposure, it’s recommended to move to fresh air, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and seek medical attention .
Future Directions
While the future directions for this compound are not explicitly mentioned in the available resources, it’s clear that its role as an intermediate in the synthesis of quinoline derivatives with antineoplastic and antibacterial properties suggests potential applications in medical and pharmaceutical research .
properties
IUPAC Name |
4-chloro-6-methoxyquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10-4-6-7(11)2-3-12-8(6)5-9(10)13/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWZPFHSWLSOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624053 | |
Record name | 4-Chloro-6-methoxyquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxyquinolin-7-ol | |
CAS RN |
205448-31-3 | |
Record name | 4-Chloro-6-methoxyquinolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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